

Application Note: Formulating Cosmetic Emulsions with Ethyl Ricinoleate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl Ricinoleate*

Cat. No.: *B056683*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl ricinoleate, an ester derived from castor oil, is a versatile and biodegradable ingredient increasingly utilized in cosmetic and pharmaceutical formulations.^{[1][2][3]} Its unique properties as an emollient, skin-conditioning agent, emulsion stabilizer, and viscosity-altering agent make it a valuable component in the development of stable and aesthetically pleasing emulsions such as lotions and creams.^{[1][4]} This document provides detailed application notes and protocols for formulating and evaluating cosmetic emulsions incorporating **ethyl ricinoleate**. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of castor oil derivatives, including **ethyl ricinoleate**, and concluded they are safe for use in cosmetics and are not sensitizers.

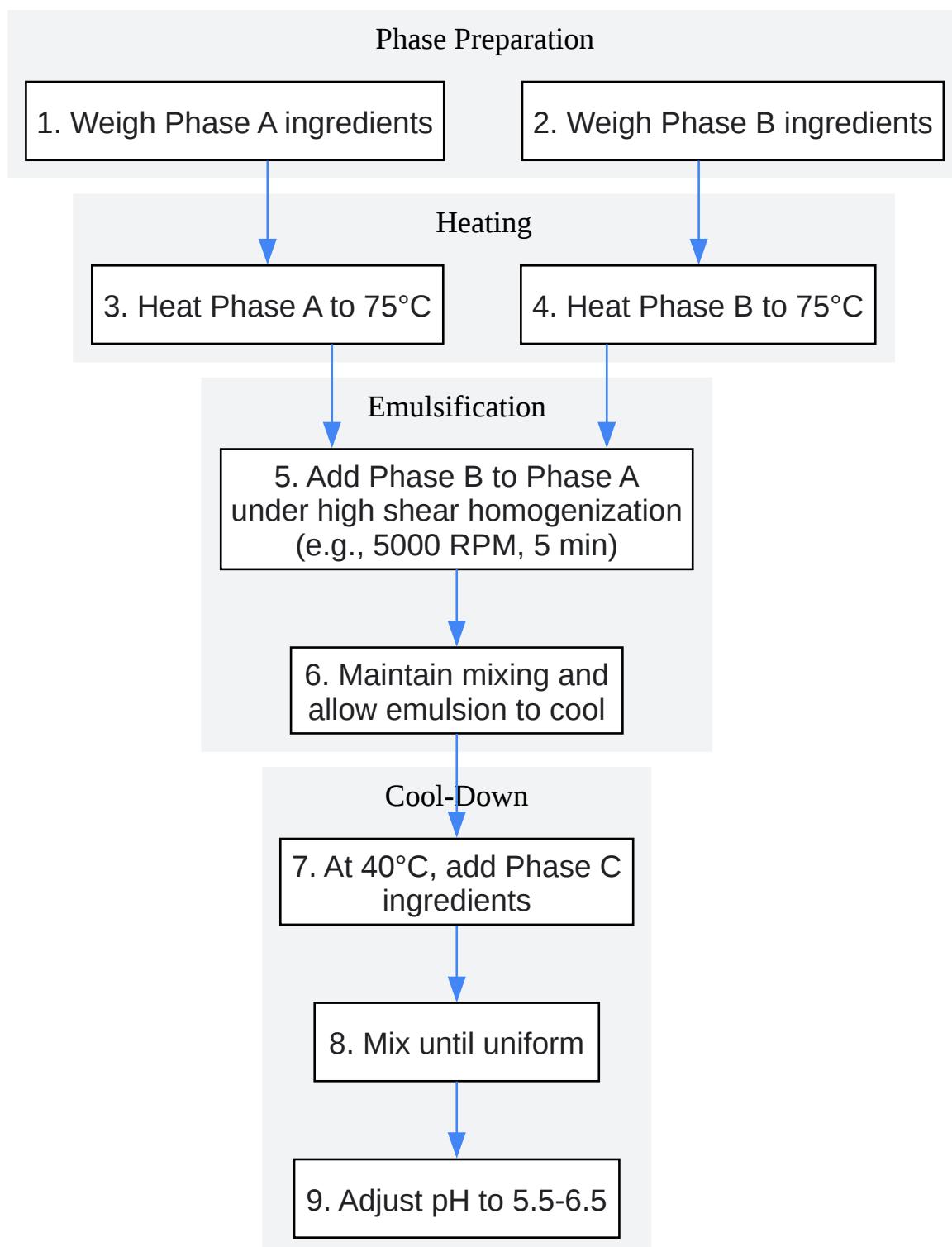
Physicochemical Properties of Ethyl Ricinoleate

Ethyl ricinoleate is a clear, yellow, viscous liquid with properties that make it highly suitable for cosmetic formulations. Its molecular structure, featuring a long hydrocarbon chain and a hydroxyl group, contributes to its solubility in polar solvents and its emulsifying capabilities.

Property	Value	Reference
INCI Name	Ethyl Ricinoleate	
CAS Number	55066-53-0	
Molecular Formula	C ₂₀ H ₃₈ O ₃	
Molecular Weight	326.52 g/mol	
Appearance	Clear yellow liquid	
Boiling Point	>150 °C; 258°C/13mmHg	
Key Functions	Emollient, Skin-Conditioning Agent, Emulsion Stabilizer, Surfactant, Viscosity Agent	
Biodegradability	Readily biodegradable	
Toxicity	Low toxicity	

Formulation Guidelines for an Oil-in-Water (O/W) Emulsion

This section provides a sample formulation for a moisturizing lotion using **ethyl ricinoleate** as a key component of the oil phase. The percentages represent a typical starting point and can be optimized based on desired sensory characteristics and stability performance.

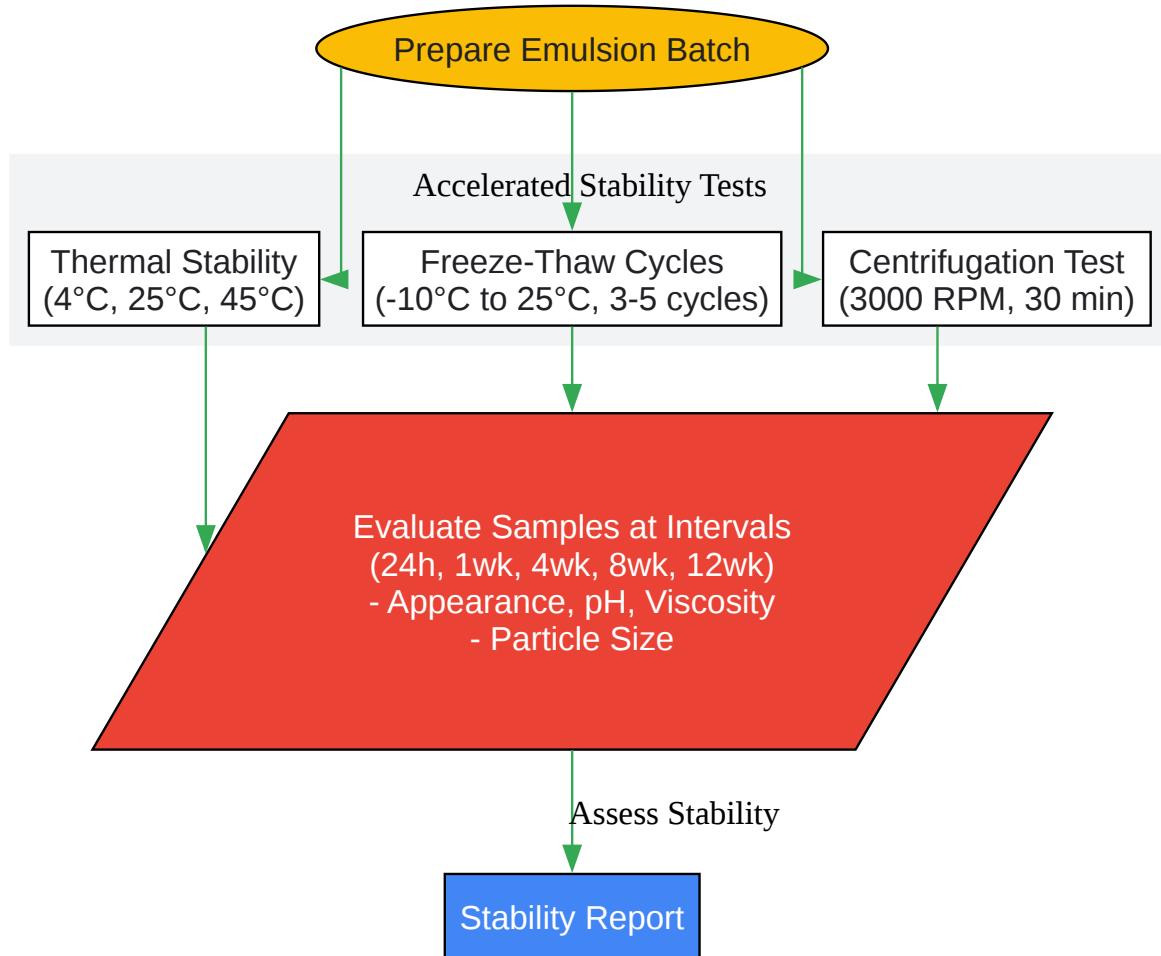

Phase	Ingredient	Function	% (w/w)
A (Water Phase)	Deionized Water	Solvent	q.s. to 100
Glycerin	Humectant	3.00	
Xanthan Gum	Thickener	0.20	
B (Oil Phase)	Ethyl Ricinoleate	Emollient, Emulsion Stabilizer	8.00
Cetearyl Alcohol	Thickener, Co-emulsifier	3.00	
Glyceryl Stearate	Emulsifier	2.50	
Caprylic/Capric Triglyceride	Emollient	5.00	
C (Cool-Down Phase)	Phenoxyethanol (and) Ethylhexylglycerin	Preservative	1.00
Fragrance	Fragrance	0.10	
Citric Acid / Sodium Hydroxide	pH Adjuster	q.s. to pH 5.5-6.5	

Experimental Protocols

Detailed methodologies for emulsion preparation and evaluation are critical for ensuring product quality and stability.

Protocol for O/W Emulsion Preparation

This protocol outlines the steps for preparing the sample formulation provided in Section 2.


[Click to download full resolution via product page](#)

Caption: Workflow for laboratory-scale O/W emulsion preparation.

- Preparation: Separately weigh the components of the water phase (A) and oil phase (B).
- Heating: Heat both phases to 75°C in separate beakers.
- Emulsification: Slowly add the oil phase (B) to the water phase (A) while homogenizing at high speed (e.g., 5,000-10,000 RPM) for 3-5 minutes to form a uniform emulsion.
- Cooling: Transfer the emulsion to a lower-speed propeller mixer and continue mixing while allowing it to cool.
- Final Additions: Once the emulsion temperature is below 40°C, add the cool-down phase (C) ingredients.
- pH Adjustment: Adjust the final pH to the desired range (e.g., 5.5-6.5) using citric acid or sodium hydroxide.
- Final Mixing: Mix until the emulsion is smooth and uniform.

Protocol for Emulsion Stability Testing

Stability testing is essential to ensure the product maintains its physical, chemical, and microbiological integrity under various conditions.

[Click to download full resolution via product page](#)

Caption: Logical workflow for comprehensive emulsion stability testing.

- Accelerated Thermal Stability:
 - Place samples of the emulsion in ovens at elevated temperatures (e.g., 40°C, 45°C, or 50°C) and in a refrigerator (4°C).
 - Keep a control sample at room temperature (25°C).
 - Evaluate samples at specified intervals (e.g., 1, 2, 4, 8, and 12 weeks) for changes in color, odor, pH, viscosity, and signs of phase separation.

- Freeze-Thaw Cycle Testing:
 - This test is highly effective for assessing emulsion stability.
 - Place the product at -10°C for 24 hours.
 - Allow the product to thaw at room temperature (25°C) for 24 hours. This constitutes one cycle.
 - Repeat for a minimum of three cycles.
 - After the final cycle, inspect the sample for phase separation, crystallization, or changes in texture.
- Centrifugation Test:
 - This test predicts creaming, an early indicator of emulsion instability.
 - Place a sample of the emulsion into a centrifuge tube.
 - For enhanced stress, the sample can be pre-heated to 50°C.
 - Centrifuge at approximately 3000 RPM for 30 minutes.
 - Examine the sample for any signs of oil or water separation. A stable emulsion will show no separation.

Protocol for Rheological Analysis

Viscosity is a critical parameter that affects product stability, feel, and dispensing.

- Equipment: Use a rotational viscometer or rheometer.
- Sample Preparation: Allow the emulsion to equilibrate to a controlled temperature (e.g., 25°C).
- Measurement:

- For a simple viscosity check, use a viscometer with a suitable spindle at a defined speed (e.g., 20 RPM) and record the viscosity in centipoise (cP).
- For a comprehensive profile, use a rheometer to measure viscosity across a range of shear rates (e.g., 0.1 to 100 s⁻¹). This reveals shear-thinning behavior, which is common in cosmetic creams.
- Data Analysis: Plot viscosity versus shear rate. The yield stress, an indicator of the force required to initiate flow, can also be determined, which relates to storage stability.

Protocol for Particle Size Analysis

Droplet size distribution is crucial for long-term emulsion stability.

- Equipment: Dynamic Light Scattering (DLS) is a common technique for sub-micron particle sizing in nanoemulsions. For larger droplets in macroemulsions, laser diffraction is suitable.
- Sample Preparation: Dilute the emulsion in deionized water to avoid multiple scattering effects. The dilution factor must be optimized for the instrument.
- Measurement: Place the diluted sample in the instrument and perform the measurement according to the manufacturer's instructions.
- Data Analysis: Record the Z-average particle diameter and the Polydispersity Index (PDI). A low PDI (e.g., <0.3) indicates a narrow, more uniform droplet size distribution, which is often desirable for stability.

Data Presentation: Illustrative Stability Results

The following tables present hypothetical data for an O/W lotion containing 8% **ethyl ricinoleate** after 12 weeks of accelerated stability testing. A stable formulation should exhibit minimal changes from the initial readings.

Table 1: Accelerated Thermal Stability at 12 Weeks

Parameter	Initial (T=0)	4°C	25°C (RT)	45°C
Appearance	White, homogenous lotion	No change	No change	No change
pH	5.85	5.82	5.80	5.75
Viscosity (cP @ 20 RPM)	12,500	12,800	12,450	11,900
Phase Separation	None	None	None	None

Table 2: Freeze-Thaw and Centrifugation Stability

Test	Observation	Result
Freeze-Thaw (3 Cycles)	No separation, texture remains smooth	Pass
Centrifugation (3000 RPM)	No visible oil or water layer	Pass

Table 3: Particle Size Analysis

Parameter	Initial (T=0)	After 12 Weeks at 45°C
Z-Average Diameter (nm)	350	385
Polydispersity Index (PDI)	0.25	0.28

Safety and Regulatory Information

- Safety:** **Ethyl ricinoleate** is considered to have a low order of toxicity and is not found to be a significant skin irritant or sensitizer in cosmetic use.
- Regulatory:** **Ethyl ricinoleate** is listed on the US TSCA inventory and is considered safe for use in cosmetics by the CIR. It may be used in cosmetic products marketed in Europe according to the general provisions of the Cosmetics Regulation of the European Union.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2017erp.com [2017erp.com]
- 2. Ethyl Ricinoleate [myskinrecipes.com]
- 3. Buy Ethyl ricinoleate (EVT-310642) | 55066-53-0 [evitachem.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- To cite this document: BenchChem. [Application Note: Formulating Cosmetic Emulsions with Ethyl Ricinoleate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056683#formulating-cosmetic-emulsions-with-ethyl-ricinoleate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com